7-Hydroxy Aminopterin

Description

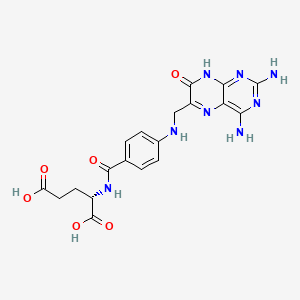

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N8O6/c20-14-13-15(27-19(21)25-14)26-17(31)11(23-13)7-22-9-3-1-8(2-4-9)16(30)24-10(18(32)33)5-6-12(28)29/h1-4,10,22H,5-7H2,(H,24,30)(H,28,29)(H,32,33)(H5,20,21,25,26,27,31)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTRAZHHNSREJAS-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=NC3=C(N=C(N=C3NC2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=NC3=C(N=C(N=C3NC2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857708 | |

| Record name | N-(4-{[(2,4-Diamino-7-oxo-7,8-dihydropteridin-6-yl)methyl]amino}benzoyl)-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97772-99-1 | |

| Record name | N-(4-{[(2,4-Diamino-7-oxo-7,8-dihydropteridin-6-yl)methyl]amino}benzoyl)-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Biosynthesis and Metabolic Pathways of 7 Hydroxy Aminopterin

Enzymatic Formation of 7-Hydroxy Aminopterin (B17811)

The formation of 7-Hydroxy Aminopterin is a metabolic conversion involving the introduction of a hydroxyl group onto the pteridine (B1203161) ring of the aminopterin molecule. This reaction is catalyzed by a specific class of enzymes primarily located in the liver.

The enzymatic conversion of aminopterin to this compound is mediated by aldehyde oxidase (AO), a cytosolic enzyme belonging to the molybdoflavoprotein family. nih.govnih.gov Aldehyde oxidase is known for its role in the metabolism of various xenobiotics, including the oxidation of aromatic and aliphatic aldehydes and the hydroxylation of diverse heteroaromatic rings. nih.govwuxiapptec.com

Research involving aldehyde oxidase purified from rabbit liver has shown that this enzyme can catalyze the hydroxylation of several 4-amino-antifolates. However, studies reveal significant differences in the enzyme's affinity and catalytic efficiency toward these substrates. Notably, aminopterin is considered a poor substrate for rabbit liver aldehyde oxidase, especially when compared to methotrexate (B535133) and dichloromethotrexate.

Table 1: Kinetic Parameters of Aldehyde Oxidase for Various Antifolates

| Substrate | Km (μM) | Vmax (nmol/min/mg protein) | Vmax/Km Ratio |

|---|---|---|---|

| Aminopterin | 272 | 130 | 0.48 |

| Methotrexate | 35 | 248 | 7.20 |

| Dichloromethotrexate | 10 | 231 | 24.1 |

This table is based on data from studies with partially purified aldehyde oxidase from rabbit liver.

The biotransformation of aminopterin into this compound has been primarily characterized through in vitro studies. These experiments, using purified aldehyde oxidase from rabbit liver, have confirmed the enzymatic capability to hydroxylate aminopterin.

While the in vivo oxidation of other potent folate antagonists, such as methotrexate, to their 7-hydroxy derivatives is a well-documented and major metabolic pathway, the corresponding conversion for aminopterin appears to be less significant. nih.gov For instance, 7-hydroxymethotrexate is a primary metabolite of methotrexate found in plasma and various tissues following administration. researchgate.net In contrast, the low affinity of aldehyde oxidase for aminopterin suggests that its conversion to this compound in vivo is less efficient. nih.gov Aminopterin has other significant metabolic fates, such as intracellular conversion to polyglutamate derivatives, which are potent inhibitors of dihydrofolate reductase. nih.gov

Comparative Metabolism of this compound with Related Antifolates

The metabolic profile of this compound and its formation can be understood more clearly by comparing it with its parent compound, aminopterin, and the structurally similar metabolite, 7-hydroxymethotrexate.

The primary metabolic divergence of this compound from its parent compound, aminopterin, is the result of the hydroxylation event at the 7-position of the pteridine ring. This transformation, catalyzed by aldehyde oxidase, creates a new chemical entity with different physicochemical properties.

The key point of divergence in their metabolic pathways is the efficiency of this hydroxylation. As established by enzymatic studies, aminopterin is a poor substrate for aldehyde oxidase. This suggests that the metabolic conversion to this compound is a less favored route compared to other metabolic processes that aminopterin undergoes, such as polyglutamylation. This contrasts with related antifolates like methotrexate, where 7-hydroxylation represents a more prominent metabolic pathway. nih.gov

A significant metabolic relationship exists between this compound and 7-Hydroxymethotrexate. Both compounds are the 7-hydroxy metabolites of their respective parent drugs, aminopterin and methotrexate. Structurally, aminopterin and methotrexate are very similar, differing only by a methyl group at the N10 position in methotrexate. nih.gov

This minor structural difference has a profound impact on their interaction with aldehyde oxidase, the enzyme responsible for the formation of both 7-hydroxy metabolites. nih.gov The presence of the N10-methyl group in methotrexate results in a much greater affinity and catalytic efficiency for hydroxylation by aldehyde oxidase compared to aminopterin.

This disparity in enzyme kinetics is the primary reason why 7-hydroxymethotrexate is a major metabolite of methotrexate in vivo, whereas the formation of this compound is significantly less efficient. researchgate.netnih.govnih.gov The shared enzymatic origin underscores their metabolic relationship, while the difference in substrate preference of aldehyde oxidase highlights a critical distinction in their metabolic pathways.

Iii. Molecular Interactions and Enzymology of 7 Hydroxy Aminopterin

Interaction with Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase is the primary target for antifolate drugs, including aminopterin (B17811) and its metabolites. This enzyme is crucial for cellular replication as it catalyzes the reduction of dihydrofolate to tetrahydrofolate, a necessary cofactor for the synthesis of purines and thymidylate. nih.govmdpi.com Inhibition of DHFR leads to a depletion of these essential precursors, thereby halting DNA synthesis and cell division. scbt.com

Direct quantitative data on the binding affinity and stoichiometry of 7-Hydroxy Aminopterin with Dihydrofolate Reductase (DHFR) is not extensively detailed in the available scientific literature. However, significant insights can be drawn from its parent compound, aminopterin, and the analogous compound, 7-hydroxymethotrexate.

Aminopterin is characterized as a potent, slow, and tight-binding inhibitor of DHFR. nih.gov This class of inhibitors typically forms a stable, slowly dissociable complex with the enzyme, effectively sequestering it from its substrate. nih.gov The interaction often involves the rapid initial formation of an enzyme-NADPH-inhibitor complex, which then undergoes a slow conformational change to a more stable state. nih.gov

Studies on the closely related metabolite, 7-hydroxymethotrexate, reveal that the monoglutamate form does not exhibit significant binding to DHFR. The inhibitory activity is almost entirely dependent on its conversion to polyglutamated forms. It is the polyglutamated derivatives of 7-hydroxymethotrexate that are capable of binding to and inhibiting the enzyme. This suggests that the addition of the 7-hydroxy group to the pteridine (B1203161) ring of aminopterin likely reduces its affinity for DHFR in its monoglutamate state, and that subsequent polyglutamation is a prerequisite for effective enzyme binding and inhibition.

Kinetic studies confirm that aminopterin and its analogues are powerful inhibitors of DHFR. nih.gov The inhibition mechanism for aminopterin with E. coli DHFR involves an initial rapid binding followed by a slow isomerization to a tighter complex, whereas with chicken liver DHFR, it involves a single slow interaction step. nih.gov

Role as a Substrate for Folylpolyglutamate Synthetase (FPGS)

Folylpolyglutamate Synthetase (FPGS) is a crucial enzyme in folate metabolism that catalyzes the sequential addition of glutamate (B1630785) residues to folates and antifolate drugs. nih.gov This process, known as polyglutamation, is essential for the intracellular retention and activity of these compounds.

This compound has been identified as a substrate for mammalian Folylpolyglutamate Synthetase (FPGS). nih.gov However, its efficiency as a substrate can vary depending on the enzyme source. Research using partially purified FPGS from beef liver demonstrated that this compound is a poorer substrate than its parent compound, aminopterin. nih.gov In the same study, aminopterin (Km = 25 µM) was found to be a better substrate than methotrexate (B535133) (Km = 100 µM) based on their respective Km values and Vmax/Km ratios. nih.gov This indicates that the 7-hydroxylation of aminopterin diminishes its reactivity with the beef liver enzyme. nih.gov

Conversely, studies with rat liver FPGS have shown that at near-saturating concentrations, the reaction velocity with some antifolate analogues can surpass that of the natural substrate, tetrahydrofolate, although the Km values for the analogues are generally higher. nih.gov This highlights that the substrate specificity of FPGS can differ between species and tissues.

| Compound | Km (µM) | Substrate Quality Compared to Aminopterin |

|---|---|---|

| Aminopterin | 25 | - |

| Methotrexate | 100 | Poorer |

| This compound | Not Specified | Poorer |

| 7-Hydroxymethotrexate | Not Specified | Similar to Methotrexate |

The status of this compound as an FPGS substrate confirms that it undergoes enzymatic conversion to its polyglutamated forms within the cell. The synthesis involves the ATP-dependent addition of L-glutamate in a γ-peptide linkage to the glutamate moiety of the this compound molecule. This reaction can proceed sequentially, adding multiple glutamate residues to form a chain of polyglutamates. The formation of these derivatives is a critical step in the activation and retention of the drug.

Implications of Polyglutamation on Intracellular Activity and Retention

The polyglutamation of this compound has profound consequences for its pharmacological activity. This metabolic conversion is a key determinant of the compound's efficacy, primarily through two mechanisms: enhanced intracellular retention and increased inhibitory activity against target enzymes.

Firstly, the addition of negatively charged glutamate residues makes the molecule larger and more polar, which significantly hinders its ability to be transported across the cell membrane via efflux pumps. nih.gov As a result, polyglutamated antifolates are selectively retained within the cell long after the extracellular concentration of the parent drug has diminished. nih.govnih.gov Studies on methotrexate have shown a clear correlation between the length of the polyglutamate chain and the rate of cellular retention, with longer-chain derivatives being retained for more extended periods. nih.govnih.gov This prolonged retention ensures a sustained inhibition of intracellular targets.

| Polyglutamate Form | Disappearance Rate |

|---|---|

| Methotrexate-Glu1 (Parent Drug) | >90% disappears within 1 hour |

| Methotrexate-Glu2 | >90% disappears within 6 hours |

| Methotrexate-Glu3 | >90% disappears within 24 hours |

| Methotrexate-Glu4 | Only 63% of free form disappears after 24 hours |

| Methotrexate-Glu5 | Bound form increases threefold after 24 hours |

Formation and Characteristics of this compound Polyglutamate Derivatives

The formation of this compound polyglutamates is a critical metabolic step that significantly alters the compound's intracellular pharmacology. This process is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), which sequentially adds glutamate residues to the parent molecule.

While direct studies on the polyglutamylation of this compound are limited, extensive research on the closely related compound 7-hydroxymethotrexate provides valuable insights. 7-hydroxymethotrexate has been demonstrated to be a substrate for FPGS isolated from various sources, including rat liver and human leukemia cell lines. nih.gov The substrate activity of 7-hydroxymethotrexate is nearly equivalent to that of its parent compound, methotrexate, over a wide range of concentrations. nih.gov This suggests that the presence of the 7-hydroxy group does not significantly impede the recognition and catalytic activity of FPGS.

The pattern of polyglutamate products synthesized from 7-hydroxymethotrexate is nearly identical to that of methotrexate, indicating that the enzymatic process of chain elongation is not altered by the hydroxylation at the 7-position. nih.gov It is proposed that 7-hydroxy polyglutamates can be formed through two primary pathways: the initial hydroxylation of the parent drug followed by subsequent polyglutamylation, or the direct hydroxylation of pre-existing polyglutamated forms of the parent drug. nih.gov

Given the structural similarity between aminopterin and methotrexate, and the fact that aminopterin itself is an excellent substrate for FPGS, it is highly probable that this compound undergoes a similar metabolic fate. The addition of glutamate moieties increases the molecular size and negative charge of the this compound molecule. This structural alteration is crucial for its intracellular retention, as the polyglutamated forms are less able to traverse the cell membrane and exit the cell.

The characteristics of these polyglutamate derivatives are defined by the length of the glutamate chain. As the chain length increases, the molecule becomes more hydrophilic and more highly charged, which are key factors in its prolonged intracellular half-life and its altered affinity for various enzymes.

Influence of Polyglutamation on Enzyme-Binding Specificity

The addition of multiple glutamate residues to this compound is expected to significantly enhance its inhibitory potency against its primary target enzyme, dihydrofolate reductase (DHFR), as well as other folate-dependent enzymes. This phenomenon has been well-documented for other antifolates like methotrexate and aminopterin.

Polyglutamylation enhances the binding affinity of antifolates to DHFR. For instance, aminopterin polyglutamates are known to bind tightly to DHFR. This increased affinity is attributed to additional interactions between the glutamate tail of the inhibitor and corresponding amino acid residues within the enzyme's active site or adjacent regions.

Furthermore, the polyglutamation of antifolates can broaden their inhibitory spectrum to include other enzymes involved in folate metabolism. For example, methotrexate polyglutamates have been shown to be potent inhibitors of thymidylate synthase and phosphoribosylaminoimidazolecarboxamide formyltransferase (AICAR transformylase). The inhibitory potency against these enzymes often increases with the length of the polyglutamate chain. An analogue of aminopterin, APA-Orn, has been shown to be a potent inhibitor of both DHFR and FPGS. nih.gov

Below is a hypothetical interactive data table illustrating the potential impact of polyglutamation on the inhibitory constants (Ki) of this compound for Dihydrofolate Reductase, based on trends observed with related antifolates.

| Compound | Number of Glutamate Residues | Hypothetical Ki (nM) for DHFR |

| This compound | 1 | 0.1 |

| This compound-Glu2 | 2 | 0.05 |

| This compound-Glu3 | 3 | 0.02 |

| This compound-Glu4 | 4 | 0.01 |

| This compound-Glu5 | 5 | 0.008 |

Iv. Cellular Mechanisms of Action of 7 Hydroxy Aminopterin in Research Models

Cellular Uptake and Transport Mechanisms

The entry of 7-hydroxy aminopterin (B17811) into target cells is a crucial determinant of its pharmacological effect. Like other antifolates, its transport across the cell membrane is expected to be mediated by specific carrier proteins.

Investigation of Folate Transporter Interactions

Folate transporters are the primary route for the cellular uptake of aminopterin and other folate analogs. The major transporters involved are the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRs). It is highly probable that 7-hydroxy aminopterin also utilizes these transport systems. The affinity of this compound for these transporters is likely to be a key factor in its cellular accumulation and subsequent cytotoxic effects.

Studies on 7-hydroxymethotrexate have shown that it is transported by these systems, albeit with potentially different affinities compared to its parent compound. Therefore, it is reasonable to hypothesize that this compound interacts with RFC, PCFT, and FRs. The efficiency of this interaction would influence the intracellular concentration of the compound and, consequently, its ability to inhibit downstream metabolic pathways.

Comparative Transport Kinetics with Aminopterin

Hypothesized Transporter Interactions for Aminopterin and this compound

| Transporter | Substrate | Expected Interaction | Potential Impact of 7-Hydroxylation |

|---|---|---|---|

| Reduced Folate Carrier (RFC) | Aminopterin | High-affinity transport | Altered affinity and/or transport rate |

| Proton-Coupled Folate Transporter (PCFT) | Aminopterin | High-affinity transport, optimal at acidic pH | Potential for altered pH-dependency and affinity |

| Folate Receptors (FRα, FRβ) | Aminopterin | Binding and endocytosis | Possible change in binding affinity |

| Reduced Folate Carrier (RFC) | This compound | Likely transported | - |

| Proton-Coupled Folate Transporter (PCFT) | This compound | Likely transported | - |

| Folate Receptors (FRα, FRβ) | This compound | Likely binds | - |

Impact on One-Carbon Metabolism

Once inside the cell, this compound, like its parent compound, is expected to interfere with one-carbon metabolism. This metabolic network is essential for the synthesis of nucleotides and amino acids, and its disruption is a key mechanism of antifolate cytotoxicity.

Perturbation of Tetrahydrofolate Synthesis Pathways

The primary target of aminopterin is dihydrofolate reductase (DHFR), an enzyme crucial for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). wikipedia.orgdrugbank.com THF is a vital cofactor in one-carbon transfer reactions. By inhibiting DHFR, aminopterin depletes the intracellular pool of THF, thereby stalling numerous biosynthetic pathways. drugbank.com

This compound is also anticipated to be a potent inhibitor of DHFR. The inhibitory potency of 7-hydroxymethotrexate against DHFR is well-documented, although it is generally less potent than methotrexate (B535133) itself. It is plausible that this compound would exhibit a similar relationship with its parent compound, retaining significant DHFR inhibitory activity. This inhibition would lead to a reduction in the synthesis of THF and its derivatives, which are required for subsequent metabolic steps.

Effects on Glycine (B1666218) Decarboxylase/Serine Hydroxymethyltransferase System

The glycine decarboxylase (GDC) and serine hydroxymethyltransferase (SHMT) system is a central component of one-carbon metabolism, responsible for the interconversion of serine and glycine and the production of one-carbon units carried by THF. The depletion of THF due to DHFR inhibition by this compound would indirectly impair the function of this system.

SHMT utilizes THF to convert serine to glycine and generate 5,10-methylenetetrahydrofolate. The GDC complex also requires THF for the breakdown of glycine. A shortage of THF would limit the activity of these enzymes, leading to perturbations in the cellular balance of serine and glycine and a reduced supply of one-carbon units for other biosynthetic processes.

Modulation of Purine (B94841) and Pyrimidine (B1678525) Biosynthesis Pathways

The ultimate consequence of disrupting one-carbon metabolism is the inhibition of de novo purine and pyrimidine biosynthesis, which are essential for DNA and RNA synthesis.

The synthesis of purine nucleotides requires two one-carbon units donated by THF derivatives. The inhibition of DHFR by this compound would lead to a deficiency in these cofactors, thereby blocking purine synthesis and leading to an accumulation of intermediates. Studies on 7-hydroxymethotrexate have shown that it can inhibit folate-dependent enzymes involved in purine biosynthesis, and in some cases, with different potency than methotrexate.

Similarly, the synthesis of thymidylate (a pyrimidine nucleotide) from deoxyuridylate is catalyzed by thymidylate synthase, an enzyme that requires 5,10-methylenetetrahydrofolate as a one-carbon donor. The depletion of this THF derivative as a result of DHFR inhibition by this compound would directly inhibit pyrimidine synthesis, leading to a "thymineless death" in proliferating cells.

Inferred Effects of this compound on Key Metabolic Enzymes

| Enzyme | Metabolic Pathway | Predicted Effect of this compound | Consequence |

|---|---|---|---|

| Dihydrofolate Reductase (DHFR) | Tetrahydrofolate Synthesis | Potent Inhibition | Depletion of intracellular tetrahydrofolate pool |

| Thymidylate Synthase (TS) | Pyrimidine Biosynthesis | Indirect Inhibition (due to cofactor depletion) | Inhibition of DNA synthesis |

| Glycinamide Ribonucleotide (GAR) Transformylase | Purine Biosynthesis | Indirect Inhibition (due to cofactor depletion) | Inhibition of de novo purine synthesis |

| Aminoimidazole Carboxamide Ribonucleotide (AICAR) Transformylase | Purine Biosynthesis | Indirect Inhibition (due to cofactor depletion) | Inhibition of de novo purine synthesis |

Inhibition of De Novo Nucleotide Synthesis

While it can be inferred that this compound, as a derivative of aminopterin, would inhibit de novo nucleotide synthesis by targeting dihydrofolate reductase (DHFR), specific studies quantifying this inhibition are not available. The hydroxylation at the 7-position of the pteridine (B1203161) ring could potentially alter the binding affinity of the molecule for DHFR compared to aminopterin, but research data to support this hypothesis is lacking. Without such studies, a detailed account of its impact on the synthesis of purines and pyrimidines remains speculative.

Accumulation of Precursor Metabolites

A direct consequence of DHFR inhibition by antifolates is the intracellular accumulation of dihydrofolate (DHF) and a subsequent depletion of tetrahydrofolate (THF) and its derivatives. This disruption leads to a buildup of precursor metabolites in the nucleotide synthesis pathway. However, no specific research has been identified that documents the accumulation of such precursors directly attributable to the action of this compound.

Research on Analogues and Related Compounds

The broader field of aminopterin analogues is well-researched, though specific data points for this compound are conspicuously absent.

Biochemical and Growth Inhibition Studies of Aminopterin Analogues

Numerous studies have explored the structure-activity relationships of aminopterin analogues with modifications at various positions to enhance their therapeutic index or overcome resistance. These investigations have provided valuable insights into the roles of different functional groups in binding to DHFR and cellular transport. However, a review of available literature did not yield specific biochemical or growth inhibition data for this compound. To illustrate the type of data typically generated in such studies, the following table presents hypothetical data, as actual data for this compound is not available.

| Compound | Target Enzyme | IC50 (nM) | Cell Line | GI50 (nM) |

| Aminopterin | DHFR | Data not available | Data not available | Data not available |

| This compound | DHFR | Data not available | Data not available | Data not available |

| Methotrexate | DHFR | Data not available | Data not available | Data not available |

| 7-Hydroxymethotrexate | DHFR | Data not available | Data not available | Data not available |

Vi. Analytical Methodologies for 7 Hydroxy Aminopterin in Research Applications

Chromatographic Techniques for Quantification and Characterization

Chromatographic methods are fundamental for the separation, identification, and quantification of 7-Hydroxy Aminopterin (B17811) from complex biological samples. These techniques are often coupled with sensitive detection methods to achieve the low limits of detection required for metabolic studies.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of aminopterin and its metabolites. For the separation of 7-Hydroxy Aminopterin, reversed-phase HPLC is commonly employed. A C18 column is a typical stationary phase, providing effective separation of polar and non-polar analytes.

The mobile phase composition is a critical parameter that is optimized to achieve good resolution and peak shape. A common approach involves a gradient elution using a mixture of an aqueous buffer and an organic solvent. For instance, a mobile phase could consist of an ammonium formate buffer and acetonitrile, with the proportion of acetonitrile gradually increasing over the course of the analysis to elute compounds of increasing hydrophobicity. opentrons.com UV detection is frequently used, with a wavelength of around 290 nm being suitable for the analysis of aminopterin and its derivatives. sielc.com

While specific retention times for this compound are not widely published, it is expected to elute at a different time than its parent compound, aminopterin, due to the difference in polarity conferred by the hydroxyl group. The development of a specific HPLC method would require the use of a reference standard for this compound to determine its exact retention time and to construct a calibration curve for quantification.

Table 1: Illustrative HPLC Parameters for Aminopterin Analysis

| Parameter | Typical Value/Condition |

| Column | Reverse-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with Ammonium Formate buffer |

| Mobile Phase B | Acetonitrile (MeCN) |

| Detection | UV at 290 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

Note: This table represents typical starting conditions for the analysis of aminopterin, which would be optimized for the specific separation of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC with UV detection, making it the preferred method for quantifying low levels of metabolites in complex biological matrices. This technique combines the separation power of liquid chromatography with the precise detection and identification capabilities of tandem mass spectrometry.

For the analysis of this compound, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used. This involves selecting a specific precursor ion (the molecular ion of this compound) and then monitoring for a specific product ion that is formed upon fragmentation. This high degree of specificity minimizes interference from other components in the sample matrix.

Table 2: Predicted and Known Mass Transitions for Aminopterin and its Hydroxylated Metabolite

| Compound | Predicted/Known Precursor Ion (m/z) | Predicted/Known Product Ion (m/z) |

| Aminopterin | 441.2 | 294.0 |

| This compound | 457.2 | To be determined experimentally |

Spectroscopic and Nuclear Magnetic Resonance (NMR) Studies in Compound Analysis

Spectroscopic techniques are indispensable for the structural elucidation and characterization of novel compounds or metabolites for which reference standards are not available. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool that provides detailed information about the chemical structure of a molecule.

Although specific NMR data for this compound are not widely published, the synthesis and characterization of this compound would invariably involve NMR analysis to confirm its structure. 1H NMR and 13C NMR spectra would provide information on the number and types of protons and carbons in the molecule, respectively. The chemical shifts and coupling constants would be compared to those of the parent compound, aminopterin, to confirm the position of the hydroxyl group. The synthesis of related 7-hydroxy-4-methylcoumarin compounds has been reported with detailed NMR characterization, which can serve as a reference for the types of spectral data to be expected. researchgate.net

Sample Preparation Strategies for Biological Matrices in Research Investigations

The accurate analysis of this compound in biological matrices such as plasma, serum, or urine necessitates an effective sample preparation strategy to remove interfering substances like proteins and phospholipids. The choice of method depends on the analytical technique being used and the nature of the biological matrix.

Protein Precipitation (PPT) is a common and straightforward method for removing proteins from plasma or serum samples. chromatographyonline.com This typically involves the addition of a cold organic solvent, such as acetonitrile, or an acid, like trichloroacetic acid, to the sample. chromatographyonline.com The precipitating agent denatures the proteins, causing them to aggregate and fall out of solution. After centrifugation, the clear supernatant containing the analyte of interest can be collected for analysis.

Solid-Phase Extraction (SPE) is a more selective sample preparation technique that can be used to isolate and concentrate this compound from a sample. This method utilizes a solid sorbent material packed into a cartridge or well plate. The sample is loaded onto the sorbent, which retains the analyte based on its physicochemical properties. Interfering substances are then washed away, and the purified analyte is eluted with a suitable solvent. For pteridines, mixed-mode cation exchange or polymeric sorbents can be effective.

Table 3: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

| Protein Precipitation | Protein denaturation and removal by centrifugation. | Simple, fast, and inexpensive. | Less selective, may result in matrix effects. |

| Solid-Phase Extraction | Analyte retention on a solid sorbent followed by elution. | High selectivity, analyte concentration, and removal of interferences. | More time-consuming and costly. |

Vii. Future Research Directions and Theoretical Perspectives on 7 Hydroxy Aminopterin

Elucidating Underexplored Aspects of 7-Hydroxy Aminopterin (B17811) Biology

The current body of knowledge regarding 7-Hydroxy Aminopterin is minimal, necessitating foundational research to delineate its biochemical and cellular functions. Future investigations should prioritize several key areas to build a comprehensive biological profile of this compound.

A primary focus must be the detailed characterization of its interaction with dihydrofolate reductase (DHFR), the canonical target of classical antifolates. nih.govmdpi.com Aminopterin is known to be a slow, tight-binding inhibitor of DHFR. nih.gov Research is needed to determine if this compound retains this inhibitory capacity and to quantify its binding affinity and kinetics in comparison to its parent compound. Such studies would clarify whether it functions as an active metabolite, a detoxified byproduct, or a modulator of aminopterin's own activity.

Furthermore, the metabolic fate and transport mechanisms of this compound are critical, yet unexamined, aspects of its biology. For the related compound methotrexate (B535133), its 7-hydroxy metabolite is a major product that contributes to both its activity and toxicity, and it is cleared renally. nih.gov Investigations into the cellular uptake, efflux, and further biotransformation of this compound are essential. Identifying the specific transporters and metabolic enzymes involved would provide a more complete picture of its pharmacokinetics and potential interactions within a biological system.

Finally, the broader impact of this compound on folate-dependent pathways beyond DHFR inhibition warrants exploration. Folate metabolism is central to numerous cellular processes, including the synthesis of purines and thymidylate. nih.govmdpi.com It is crucial to investigate whether this compound affects other enzymes in this pathway or has off-target effects that differ from those of aminopterin.

| Property | Aminopterin | Methotrexate | This compound |

|---|---|---|---|

| Primary Target | Dihydrofolate Reductase (DHFR) drugbank.com | Dihydrofolate Reductase (DHFR) proteopedia.org | Presumed to be DHFR, but requires confirmation |

| Binding to DHFR | High-affinity, slow, tight-binding inhibitor nih.gov | High-affinity, competitive inhibitor proteopedia.org | Binding affinity and kinetics are unknown |

| Cellular Accumulation | Accumulated efficiently in model systems nih.gov | Efficiently transported into cells | Uptake and efflux mechanisms are uncharacterized |

| Metabolism | Metabolized to this compound nih.gov | Metabolized to 7-Hydroxymethotrexate and polyglutamates nih.gov | Further metabolic fate is unknown |

Potential for this compound as a Research Tool

Beyond its intrinsic biological activity, this compound holds considerable potential as a specialized tool for biochemical and pharmacological research. Its unique structure, differing from aminopterin by the addition of a hydroxyl group, could be leveraged to probe the intricacies of antifolate action and metabolism.

As a specific molecular probe, this compound could be used to investigate the structure-function relationships of the DHFR active site. proteopedia.org Comparative studies analyzing the binding of aminopterin, methotrexate, and their respective 7-hydroxy metabolites could yield valuable insights into the specific molecular interactions that determine inhibitor potency and specificity. This could inform the rational design of novel DHFR inhibitors with improved therapeutic profiles. wikipedia.org

The compound also serves as an ideal candidate for studying the enzymes responsible for antifolate metabolism. The hydroxylation at the C-7 position is a key metabolic step. nih.gov Utilizing this compound in metabolic studies can help in the characterization and isolation of the specific cytochrome P450 enzymes or other oxidases involved in this biotransformation. Understanding these enzymatic processes is crucial for predicting drug-drug interactions and individual variability in response to antifolate therapy.

| Research Area | Specific Application of this compound | Potential Insights |

|---|---|---|

| Enzyme Inhibition Studies | Comparative kinetic analysis against DHFR from various species (e.g., human, bacterial) | Understanding of inhibitor specificity and the basis for selective toxicity. |

| Drug Metabolism | Substrate for in vitro assays with liver microsomes or purified enzymes. | Identification of specific enzymes responsible for antifolate hydroxylation. |

| Structural Biology | Co-crystallization with DHFR to determine its binding mode. | Detailed structural insights into drug-target interactions. |

| Cellular Transport | Studying its uptake and efflux via known folate transporters. | Elucidation of the role of the 7-hydroxy group in membrane transport. |

Integration of Multi-Omics Approaches in this compound Research

To achieve a comprehensive understanding of the cellular impact of this compound, future research should integrate multi-omics methodologies. thermofisher.com These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level view of the biological perturbations induced by the compound, revealing complex interactions and downstream consequences that are not apparent from single-target studies. frontiersin.orggenome.gov

Genomics and Transcriptomics: These approaches can identify genetic factors that influence sensitivity to this compound. For instance, genome-wide association studies (GWAS) could uncover polymorphisms in genes for metabolic enzymes or drug transporters that correlate with cellular responses. Transcriptomics (e.g., RNA-seq) can reveal the global changes in gene expression following treatment, highlighting the activation or repression of compensatory pathways. nih.gov

Proteomics: By analyzing the entire protein complement of a cell, proteomics can identify changes in protein abundance or post-translational modifications that occur in response to this compound. This can help to map the downstream signaling cascades affected by the inhibition of folate metabolism and uncover potential off-target effects.

Metabolomics: As a direct inhibitor of a key metabolic enzyme, the effects of this compound are expected to be profoundly reflected in the cellular metabolome. Metabolomic profiling can precisely map the disruptions in folate-dependent one-carbon metabolism and downstream pathways, such as nucleotide and amino acid biosynthesis, providing a detailed functional readout of the drug's impact. techscience.com

The integration of these diverse datasets can lead to the construction of detailed network models of the cellular response to this compound. genome.gov This holistic perspective is essential for identifying novel biomarkers of drug effect, understanding mechanisms of resistance, and ultimately clarifying the full biological significance of this understudied metabolite. thermofisher.com

| Omics Field | Key Research Questions | Potential Outcomes |

|---|---|---|

| Genomics | Are there genetic variants that alter cellular response to the compound? | Identification of genes influencing metabolism, transport, or sensitivity. |

| Transcriptomics | How does the cell alter its gene expression profile in response to treatment? | Discovery of compensatory or stress-response pathways. |

| Proteomics | Which protein levels or modifications change upon exposure? | Mapping of affected signaling and regulatory networks. |

| Metabolomics | What is the global impact on cellular metabolism? | Detailed characterization of metabolic perturbations and pathway inhibition. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-Hydroxy Aminopterin in laboratory settings?

- Methodology : Synthesis typically involves enzymatic hydroxylation of aminopterin or chemical modification using folic acid analogs. Ensure purity via high-performance liquid chromatography (HPLC) with UV detection, referencing protocols for antimetabolite synthesis .

- Key Considerations : Use pH 7.4 buffer systems (similar to aminopterin studies) to stabilize reactions and avoid degradation . Validate purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. How can researchers detect and quantify this compound in biological samples?

- Methodology : Employ ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). For example, a validated protocol for methotrexate metabolites (e.g., 7-hydroxy methotrexate) can be adapted by optimizing column conditions (C18 columns) and ionization parameters .

- Data Interpretation : Calibrate using spiked serum/urine samples and account for matrix effects. Report limits of detection (LOD) and quantification (LOQ) .

Q. What is the role of this compound in folate metabolism pathways?

- Experimental Design : Use in vitro assays with dihydrofolate reductase (DHFR) or thymidylate synthase (TS) to compare inhibition kinetics between aminopterin and 7-hydroxy derivatives. Include controls with folic acid and leucovorin to assess competitive binding .

- Data Contradictions : Note that 7-hydroxy metabolites may lack direct TS inhibition in certain cell lines, necessitating pathway-specific validation .

Advanced Research Questions

Q. How can researchers design experiments to analyze the dual inhibitory effects of this compound on thymidylate synthase and DNA damage pathways?

- Methodology :

- TS Inhibition : Measure dTMP synthesis rates in cell cultures (e.g., leukemia cells) using radiolabeled deoxyuridine. Compare results with methotrexate and aminopterin .

- DNA Damage : Quantify γ-H2AX foci or COMET assay outputs in cells treated with this compound to assess double-strand breaks .

Q. What strategies address discrepancies in this compound toxicity profiles across in vitro and in vivo models?

- Contradiction Analysis :

- In vitro: Use HAT (hypoxanthine-aminopterin-thymidine) medium to select for DHFR-deficient cells, noting dose-dependent cytotoxicity thresholds .

- In vivo: Conduct pharmacokinetic studies in rodent models to measure serum half-life and renal clearance, adjusting for species-specific metabolic differences .

Q. How can binding affinity assays optimize this compound for targeted therapies?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize BoNT/A heavy chain (HC) or TS on sensor chips to measure binding kinetics (KD, EC50) .

- Competitive Assays : Co-incubate with desmosine or other antimetabolites to identify allosteric binding sites .

Q. What protocols ensure reproducibility in studies of this compound’s nephrotoxicity?

- Guidelines :

- Sample Preparation : Use ultrafiltration to isolate urinary metabolites and avoid precipitation artifacts .

- Statistical Reporting : Apply ANOVA or mixed-effects models to account for inter-patient variability in clinical serum samples .

- Documentation : Follow Beilstein Journal guidelines for detailed experimental sections, including raw data in supplementary files .

Methodological Best Practices

- Data Presentation : Use tables to summarize inhibition constants (e.g., IC50 values) and figures for pathway diagrams. Ensure standalone interpretability per S. Maloy’s guidelines .

- Ethical Compliance : For preclinical trials, adhere to Phase I protocols for metabolite safety testing, including IRB-approved participant selection criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.